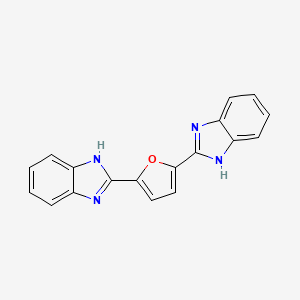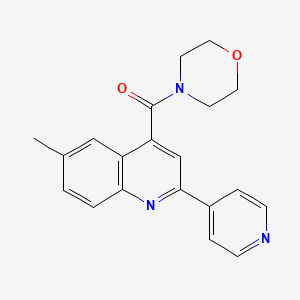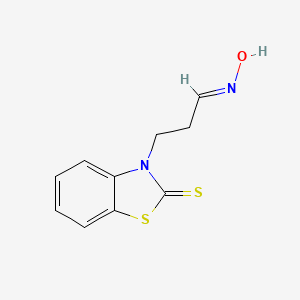
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea, also known as CFTR(inh)-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the flow of salt and water across cell membranes in various tissues, including the lungs, pancreas, and sweat glands. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases caused by CFTR dysfunction.
Mechanism of Action
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 selectively binds to a specific site on the N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea protein, known as the ATP binding site, and prevents the protein from opening and allowing chloride ions to pass through the membrane. This results in the inhibition of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea-mediated chloride secretion and the maintenance of a more hydrated mucus layer in the airways and other tissues.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 has been shown to effectively block N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea-mediated chloride secretion in various tissues, leading to increased hydration and decreased mucus viscosity. This can improve lung function and reduce the risk of bacterial infection in cystic fibrosis patients. N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 has also been shown to have anti-inflammatory effects in the lungs and may have potential therapeutic applications in other inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 is a highly specific and potent inhibitor of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea, making it an ideal tool for studying the role of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea in various physiological and pathological processes. However, its use in lab experiments is limited by its relatively high cost and low solubility in aqueous solutions. Additionally, N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 may have off-target effects on other ion channels and transporters, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172. One area of focus is the development of more potent and selective N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibition on other physiological processes, such as immune function and cell signaling pathways. Finally, the potential therapeutic applications of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitors in other diseases, such as chronic obstructive pulmonary disease and asthma, warrant further investigation.
Synthesis Methods
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with 4-fluorobenzoyl chloride, followed by the addition of urea and purification through column chromatography. The yield and purity of the final product can be optimized through various modifications to the synthesis conditions.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 has been widely used as a research tool to investigate the role of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea in various physiological and pathological processes. It has been shown to effectively block N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea-mediated chloride secretion in human airway epithelial cells, sweat gland ducts, and pancreatic ducts. N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 has also been used to study the effects of N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibition on bacterial colonization and infection in the lungs of cystic fibrosis patients.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-3-1-10(2-4-11)9-17-14(19)18-13-7-5-12(16)6-8-13/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKLQOTUUGPLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)

![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)
![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)



![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)
![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)
